
1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, also known as THP-MEU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. In
Scientific Research Applications
Synthesis and Chemical Properties
Research on related urea derivatives has explored their synthesis and chemical properties, including their potential as intermediates in the formation of complex molecules. For instance, studies have described the synthesis of N-hydroxyamide-containing heterocycles, highlighting the ability of similar compounds to form complexes with metals like iron(III) under acidic conditions, which might be relevant for applications in coordination chemistry or materials science (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Hydrogel Formation
The formation of hydrogels from urea derivatives has been studied, indicating the potential of such compounds in creating materials with specific rheological and morphological properties. The ability to tune these properties through the identity of anions provides a method for engineering materials for diverse applications, including drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Catalysis and Organic Synthesis
Research has also focused on the utility of related compounds in catalysis and organic synthesis. For example, urea has been used as a novel organo-catalyst in eco-friendly multicomponent reactions at room temperature, facilitating the synthesis of diverse and densely functionalized heterocycles. This highlights the potential of urea derivatives in green chemistry and the synthesis of pharmacologically relevant compounds (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-17-5-3-12-11(16)14-9-6-13-15(7-9)10-2-4-18-8-10/h6-7,10H,2-5,8H2,1H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCLZOPISUZAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CN(N=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

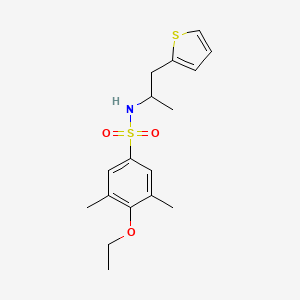
![N-(3,4-dimethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2461078.png)
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2461080.png)
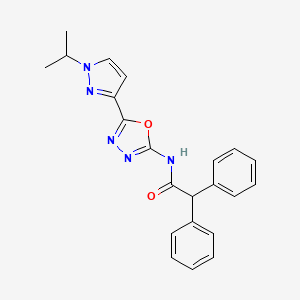
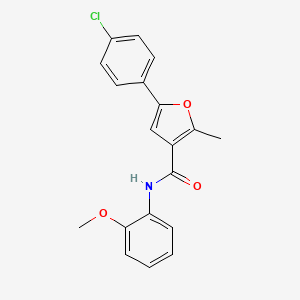

![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2461088.png)
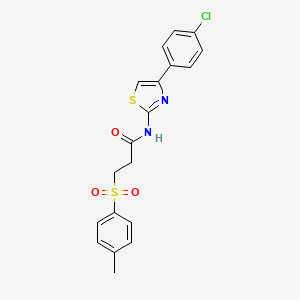
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/no-structure.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)
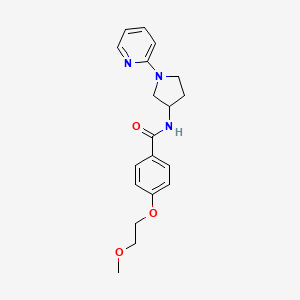
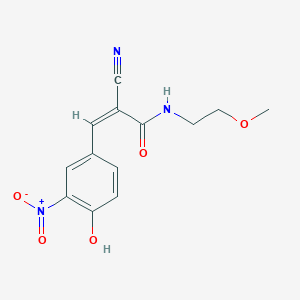
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)